Cas no 1444490-70-3 (2-((4-Benzoylbenzoyl)oxy)ethyl 3-benzoylbenzoate)

2-((4-Benzoylbenzoyl)oxy)ethyl 3-benzoylbenzoate Chemical and Physical Properties
Names and Identifiers
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- 2-[(4-Benzoylbenzoyl)oxy]ethyl 3-benzoylbenzoate
- 2-((4-Benzoylbenzoyl)oxy)ethyl 3-benzoylbenzoate
- 1444490-70-3
- 2-(4-benzoylbenzoyloxy)ethyl 3-benzoylbenzoate
- G63277
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- Inchi: 1S/C30H22O6/c31-27(21-8-3-1-4-9-21)23-14-16-24(17-15-23)29(33)35-18-19-36-30(34)26-13-7-12-25(20-26)28(32)22-10-5-2-6-11-22/h1-17,20H,18-19H2
- InChI Key: ZMTSDFCHKHBEHO-UHFFFAOYSA-N
- SMILES: C(OCCOC(=O)C1=CC=C(C(=O)C2=CC=CC=C2)C=C1)(=O)C1=CC=CC(C(=O)C2=CC=CC=C2)=C1
Computed Properties
- Exact Mass: 478.14163842g/mol
- Monoisotopic Mass: 478.14163842g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 36
- Rotatable Bond Count: 11
- Complexity: 755
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6
- Topological Polar Surface Area: 86.7Ų
Experimental Properties
- Density: 1.251±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 657.3±50.0 °C(Predicted)
2-((4-Benzoylbenzoyl)oxy)ethyl 3-benzoylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A2086456-250mg |
2-((4-Benzoylbenzoyl)oxy)ethyl 3-benzoylbenzoate |
1444490-70-3 | 95% | 250mg |
$438.0 | 2024-04-23 | |
Ambeed | A2086456-100mg |
2-((4-Benzoylbenzoyl)oxy)ethyl 3-benzoylbenzoate |
1444490-70-3 | 95% | 100mg |
$264.0 | 2024-04-23 | |
Ambeed | A2086456-50mg |
2-((4-Benzoylbenzoyl)oxy)ethyl 3-benzoylbenzoate |
1444490-70-3 | 95% | 50mg |
$158.0 | 2024-04-23 | |
Ambeed | A2086456-1g |
2-((4-Benzoylbenzoyl)oxy)ethyl 3-benzoylbenzoate |
1444490-70-3 | 95% | 1g |
$1161.0 | 2024-04-23 |
2-((4-Benzoylbenzoyl)oxy)ethyl 3-benzoylbenzoate Related Literature
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
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3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
Additional information on 2-((4-Benzoylbenzoyl)oxy)ethyl 3-benzoylbenzoate
Comprehensive Overview of 2-((4-Benzoylbenzoyl)oxy)ethyl 3-benzoylbenzoate (CAS No. 1444490-70-3)
2-((4-Benzoylbenzoyl)oxy)ethyl 3-benzoylbenzoate (CAS No. 1444490-70-3) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical intermediates, cosmetic formulations, and advanced material science. This compound, characterized by its unique benzoyl-based structure, is widely utilized for its UV-absorbing properties and chemical stability. Its molecular architecture, featuring multiple benzoyl groups, makes it a versatile candidate for applications requiring light stabilization and photoprotection.
In recent years, the demand for high-performance UV filters has surged, driven by growing consumer awareness of skin protection and anti-aging solutions. 2-((4-Benzoylbenzoyl)oxy)ethyl 3-benzoylbenzoate has emerged as a promising ingredient in sunscreen formulations due to its ability to absorb a broad spectrum of UV radiation. Researchers have also explored its potential in polymeric materials, where it enhances durability against photo-degradation, a critical factor in industries such as automotive coatings and packaging.
The synthesis of 2-((4-Benzoylbenzoyl)oxy)ethyl 3-benzoylbenzoate involves a series of esterification reactions, leveraging benzoyl chloride derivatives and ethylene glycol intermediates. This process underscores the compound's structural complexity and the need for precise reaction control. Analytical techniques such as HPLC and NMR spectroscopy are employed to ensure purity and molecular integrity, which are paramount for its commercial and industrial applications.
From an environmental sustainability perspective, 2-((4-Benzoylbenzoyl)oxy)ethyl 3-benzoylbenzoate aligns with the global shift toward eco-friendly chemicals. Its low toxicity profile and biodegradability potential make it a preferable alternative to traditional UV stabilizers. This aspect is particularly relevant in the context of green chemistry initiatives, where industries are increasingly adopting sustainable raw materials to minimize ecological impact.
In the realm of cosmetic science, the compound's compatibility with skin-friendly formulations has been a focal point. Studies highlight its non-irritating properties and high efficacy in broad-spectrum sunscreens, addressing consumer concerns about chemical sensitivities and long-term skin health. Additionally, its thermal stability ensures consistent performance in high-temperature processing, a key requirement for cosmetic manufacturing.
The pharmaceutical industry has also explored 2-((4-Benzoylbenzoyl)oxy)ethyl 3-benzoylbenzoate as a drug delivery enhancer, particularly for topical therapeutics. Its lipophilic nature facilitates transdermal absorption, making it a valuable component in dermatological treatments. Ongoing research investigates its role in nanocarrier systems, which could revolutionize targeted drug release mechanisms.
As the scientific community continues to uncover new applications for 2-((4-Benzoylbenzoyl)oxy)ethyl 3-benzoylbenzoate, its market potential expands. Innovations in nanotechnology and biomaterials are likely to further elevate its status as a multifunctional compound. For businesses and researchers, staying abreast of these developments is essential to leverage its full capabilities in next-generation products.
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